Ethyl 6,6-dimethylheptanoate
Overview
Description
Ethyl 6,6-dimethylheptanoate: is an organic compound with the molecular formula C11H22O2 and a molecular weight of 186.29 g/mol . It is an ester, which is a type of organic compound formed by the reaction of an alcohol and an acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Scientific Research Applications
Ethyl 6,6-dimethylheptanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of esterases, enzymes that hydrolyze esters.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of fragrances and flavoring agents.
Safety and Hazards
The safety information for Ethyl 6,6-dimethylheptanoate indicates that it has some hazards associated with it. The GHS pictograms include GHS07, and the hazard statements include H227, H315, H319, and H335 . Precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
Mechanism of Action
Target of Action
Ethyl 6,6-dimethylheptanoate is a chemical compound with a specific molecular structure .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like this compound . These factors could include pH, temperature, presence of other molecules, and the specific biological environment within which the compound is present.
Biochemical Analysis
Biochemical Properties
The biochemical properties of Ethyl 6,6-dimethylheptanoate are not well-studied. The current literature does not provide specific information about the enzymes, proteins, and other biomolecules that this compound interacts with .
Cellular Effects
The cellular effects of this compound are also not well-documented. There is no available information on how this compound influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is currently unknown. There is no available information on how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is no available information on the changes in the effects of this compound over time in laboratory settings. This includes any information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
There is no available information on how the effects of this compound vary with different dosages in animal models .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-studied. There is no available information on any enzymes or cofactors that it interacts with, or any effects on metabolic flux or metabolite levels .
Transport and Distribution
There is no available information on how this compound is transported and distributed within cells and tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 6,6-dimethylheptanoate can be synthesized through the esterification of 6,6-dimethylheptanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: Ethyl 6,6-dimethylheptanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back into 6,6-dimethylheptanoic acid and ethanol.
Reduction: It can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed:
Hydrolysis: 6,6-dimethylheptanoic acid and ethanol.
Reduction: 6,6-dimethylheptanol.
Substitution: Depending on the nucleophile used, different substituted products can be formed.
Comparison with Similar Compounds
Ethyl heptanoate: Similar ester with a shorter carbon chain.
Ethyl octanoate: Another ester with a slightly longer carbon chain.
Ethyl valerate: An ester with a different branching pattern.
Uniqueness: Ethyl 6,6-dimethylheptanoate is unique due to its specific branching at the 6th carbon position, which can influence its reactivity and physical properties compared to other esters .
Properties
IUPAC Name |
ethyl 6,6-dimethylheptanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-5-13-10(12)8-6-7-9-11(2,3)4/h5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVZVXMDQBUNFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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